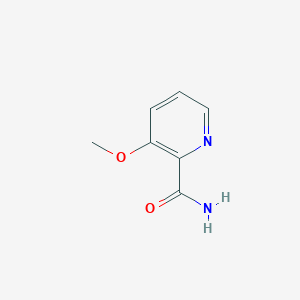![molecular formula C17H20N2O3S B2625144 N-benzyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide CAS No. 522662-02-8](/img/structure/B2625144.png)
N-benzyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide, also known as BMS-986001, is a novel compound that has gained attention in the scientific community for its potential as a therapeutic agent. This compound is a sulfonamide derivative that has been synthesized in recent years and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of N-benzyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide is not fully understood, but it is believed to work by inhibiting a specific enzyme called carbonic anhydrase. This enzyme is involved in various physiological processes, including the regulation of acid-base balance and the transport of carbon dioxide. By inhibiting this enzyme, this compound may be able to modulate various physiological processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in animal models and in vitro studies. These effects include anti-tumor activity, anti-inflammatory effects, and neuroprotective effects. Additionally, this compound has been found to modulate various physiological processes, including acid-base balance and carbon dioxide transport.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-benzyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide is its potential as a therapeutic agent for various diseases. Additionally, the compound has been found to have various biochemical and physiological effects, which make it a useful tool for studying various physiological processes. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its potential therapeutic applications.
Orientations Futures
There are several future directions for research on N-benzyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide. One potential direction is to further investigate its mechanism of action and its potential therapeutic applications. Additionally, future research could focus on optimizing the synthesis of this compound and developing new analogs with improved therapeutic properties. Finally, future research could investigate the potential of this compound as a tool for studying various physiological processes.
Méthodes De Synthèse
The synthesis of N-benzyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide involves a multi-step process that includes the reaction of benzylamine with 4-methylbenzenesulfonyl chloride to form N-benzyl-4-methylbenzenesulfonamide. This intermediate is then reacted with methyl chloroacetate to form N-benzyl-2-(4-methylphenylsulfonylamino)acetamide. Finally, the compound is treated with sodium hydroxide to form the desired product, this compound.
Applications De Recherche Scientifique
N-benzyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide has been studied extensively for its potential as a therapeutic agent for various diseases. Some of the diseases that have been studied include cancer, inflammation, and neurological disorders. The compound has been found to have anti-tumor activity in various cancer cell lines, and it has also been shown to have anti-inflammatory effects in animal models of inflammation. Additionally, this compound has been found to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-benzyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-14-8-10-16(11-9-14)23(21,22)19(2)13-17(20)18-12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOUOOHVZCHJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Benzyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2625071.png)

![6-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-cyclopropyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2625074.png)
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide](/img/structure/B2625076.png)

![2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2625079.png)
![Methyl 4-[2-amino-3-cyano-6-(3-methoxybenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2625080.png)

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2625082.png)

